

comparative analysis of dibenzofuran isomers in geochemical studies

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A Comparative Analysis of Dibenzofuran Isomers in Geochemical Studies

Dibenzofurans (DBFs) and their alkylated and phenylated derivatives are significant oxygen-containing heterocyclic compounds found in geological materials such as crude oil, source rocks, and coal. The relative distribution of their isomers serves as a powerful diagnostic tool for researchers and scientists in geochemical exploration and paleoenvironmental reconstruction. This guide provides a comparative analysis of dibenzofuran isomers, detailing their geochemical significance, the experimental protocols for their analysis, and quantitative data to support these interpretations.

Geochemical Significance of Dibenzofuran Isomers

The distribution and relative abundance of dibenzofuran isomers are influenced by several key geochemical factors, including the type of organic matter, the depositional environment, thermal maturity, and oil migration pathways.

Organic Matter Source and Depositional Environment:

The substitution pattern of methyldibenzofurans (MDBFs) is a reliable indicator of the origin of organic matter. A predominance of 2- and 3-MDBF over 4- and 1-MDBF is characteristic of terrestrial organic matter input, often found in lacustrine or fluvial-deltaic depositional environments.[1][2] In contrast, marine depositional environments tend to show higher relative abundances of 4-MDBF and 1-MDBF.[1] The ratio of (1+4)-MDBF to (2+3)-MDBF is therefore a useful parameter to distinguish between these settings.[1] Furthermore, the abundance of







alkyldibenzofurans relative to their sulfur-containing counterparts, alkyldibenzothiophenes, can indicate the oxicity of the depositional environment, with dibenzofurans being more prevalent in more oxic settings.[3][4]

Thermal Maturity:

With increasing thermal maturity, the distribution of dibenzofuran isomers shifts towards the most thermodynamically stable isomers. For instance, among phenyldibenzofurans (PhDBFs), 4-PhDBF is the most stable isomer, and its relative abundance increases with higher maturity levels (vitrinite reflectance $\geq 1.0 \,\%$ Ro).[4][5] Ratios based on PhDBF isomers, such as PhFR-1 and PhFR-2, have been proposed as thermal maturity indicators, showing good correlation with vitrinite reflectance.[2][5]

Oil Migration:

The relative abundance of certain isomers can also be affected by oil migration. For example, the ratio of benzo[b]naphtho[2,1-d]furan to the sum of benzo[b]naphtho[2,1-d]furan and benzo[b]naphtho[1,2-d]furan has been suggested as a potential indicator for oil migration pathways and distances.[6] Similarly, the 1-MDBF/4-MDBF ratio has been proposed as an indicator of oil migration.[5]

Quantitative Analysis of Dibenzofuran Isomers

The following tables summarize key quantitative data and diagnostic ratios for dibenzofuran isomers from various geochemical studies.

Table 1: Concentration of Dibenzofurans in Crude Oils and Source Rocks



Sample Type	Location	Total Dibenzofurans (DBFs) Concentration	Reference
Oils from siliciclastic lacustrine source rocks	Beibuwan Basin, South China Sea	Average of 518 μg/g	[6]
Oils from carbonate source rocks	Tarim Basin, Northwest China	~100 µg/g (inferred from 5x less than Beibuwan)	[6]
Crude Oils	Niger Delta, Nigeria	C0-DBFs: 1.06-136.71 mg/g, C1-DBFs: 9.64- 570.64 mg/g, C2- DBFs: 61.50-1346.81 mg/g	[1]
Source Rock Extracts	Niger Delta, Nigeria	C0-DBFs: 1.75- 29.82%, C1-DBFs: 27.60-40.52%, C2- DBFs: 29.66-68.89% (relative abundance)	[2]

Table 2: Diagnostic Ratios of Dibenzofuran Isomers and Their Geochemical Significance



Ratio	Geochemical Indication	Typical Values and Interpretation	References
(1+4)-MDBF / (2+3)- MDBF	Organic Matter Source/Depositional Environment	Higher values suggest marine organic matter; lower values suggest terrestrial input.	[1]
Benzo[b]naphtho[2,1-d]furan / (Benzo[b]naphtho[2,1-d]furan + Benzo[b]naphtho[1,2-d]furan)	Oil Migration	Proposed as a potential molecular parameter for migration pathways.	[6]
Phenyldibenzofuran Ratio-1 (PhFR-1)	Thermal Maturity	Increases with increasing maturity (≥ 1.0 %Ro). %Rc = 3.0 × PhFR-1/100 + 1.0.	[2][5]
Phenyldibenzofuran Ratio-2 (PhFR-2)	Thermal Maturity	Increases with increasing maturity (≥ 1.0 %Ro). %Rc = 7.0 × PhFR-2/100 + 1.0.	[2][5]
1-MDBF / 4-MDBF	Thermal Maturity/Oil Migration	Proposed as a maturity indicator, but can also be influenced by migration.	[5]

Experimental Protocols

The standard method for the analysis of dibenzofuran isomers in geochemical samples is gas chromatography-mass spectrometry (GC-MS). A typical workflow is as follows:

1. Sample Preparation:

• Extraction: Powdered rock or coal samples are extracted using a Soxhlet apparatus for 48-72 hours. A common solvent mixture is dichloromethane/methanol (93:7, v/v).[5]



- Asphaltene Removal: For crude oil or bitumen-rich samples, asphaltenes are precipitated by adding n-heptane.[5]
- Fractionation: The extract is then fractionated into saturated, aromatic, and resin fractions using liquid chromatography on an alumina/silica gel column. The aromatic fraction, which contains the dibenzofurans, is eluted using a solvent mixture such as dichloromethane:petroleum ether (2:1, v/v).[5]

2. GC-MS Analysis:

- Instrumentation: An Agilent 6890 gas chromatograph coupled to a 5975i mass spectrometer (or similar) is commonly used.[5]
- Capillary Column: A non-polar or semi-polar capillary column, such as a HP-5MS (60 m × 0.25 mm i.d., 0.25 μm film thickness), provides good separation of the isomers.[5]
- Carrier Gas: Helium is typically used as the carrier gas.
- Oven Temperature Program: A programmed temperature ramp is used to elute the compounds, for example, from 80°C to 300°C at a rate of 3°C/min, followed by an isothermal hold.
- Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. Data
 is acquired in full scan mode or by selected ion monitoring (SIM) for higher sensitivity and
 specificity. Key ions for monitoring include m/z 168 for dibenzofuran, m/z 182 for
 methyldibenzofurans, and m/z 196 for dimethyldibenzofurans.[1]

3. Quantification:

 Quantification is performed by comparing the peak areas of the target isomers to those of an internal standard, such as perdeuterated dibenzofuran or dibenzothiophene.

Visualizing Geochemical Relationships

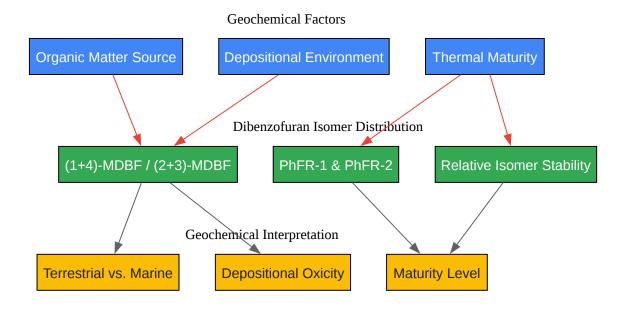
The following diagrams illustrate the key concepts in the geochemical analysis of dibenzofuran isomers.





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Caption: Experimental workflow for the analysis of dibenzofuran isomers.



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Caption: Logical relationships in dibenzofuran isomer interpretation.

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